
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide
Vue d'ensemble
Description
“N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, and a cyclopentane ring, which is a five-membered cyclic alkane. The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(azetidin-3-yl)-N-methylacetamide hydrochloride”, has been reported. Its InChI code is 1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3,(H,7,9);1H .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide and similar compounds have been synthesized and evaluated for their pharmacological activities. For example, azetidinones have shown potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized azetidinones and demonstrated their antidepressant and nootropic activities in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antileishmanial and Antimicrobial Activities
- Compounds with azetidinone structures have been investigated for their potential antileishmanial and antimicrobial effects. Singh et al. (2012) found that certain azetidin-2-ones displayed antileishmanial activity comparable to amphotericine B, a clinically used antileishmanial drug (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Anticancer Properties
- Azetidin-3-yl derivatives have been explored for their potential in cancer treatment. Scott et al. (2020) reported the development of a compound with an azetidin-3-yl structure that showed promise as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer (Scott et al., 2020).
Anticonvulsant Properties
- Azetidin-1-yl derivatives have been synthesized and evaluated for their anticonvulsant properties. Ghodke et al. (2017) investigated several compounds for their central nervous system depressant and anticonvulsant activities, finding potent effects in animal models (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Inflammatory Activity
- Research has also focused on the anti-inflammatory properties of azetidinones. Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated them for anti-inflammatory activity, finding some compounds to be effective (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Catalytic Asymmetric Addition
- Azetidin-2-yl derivatives have been used in catalytic asymmetric addition reactions. Wang et al. (2008) developed N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol and demonstrated its efficacy in catalyzing asymmetric additions to aldehydes (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
Antitubercular Activities
- Some azetidinone derivatives have shown promising antitubercular activities. Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives and found some of them to be effective against tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-6-11-7-9)10(13)8-4-2-3-5-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURFDWPZLXDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
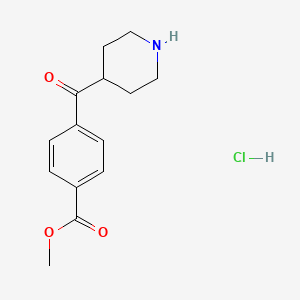
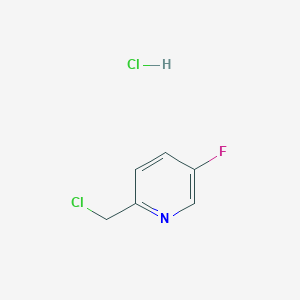
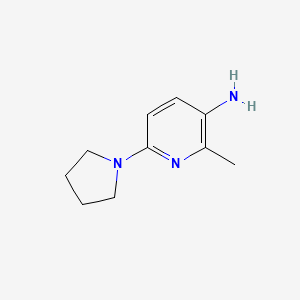
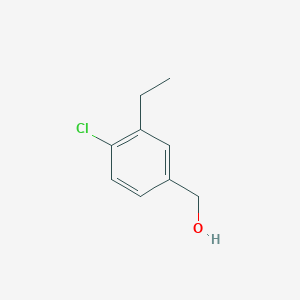

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
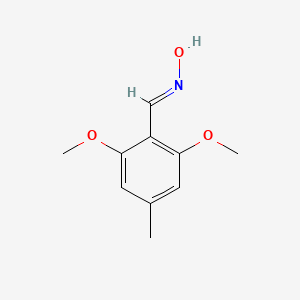

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

